N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide
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Overview
Description
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a sulfonyl group attached to a fluorophenyl ring, which is further connected to an ethyl chain and an isoquinoline carboxamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Preparation of 4-fluorophenylsulfonyl chloride: This intermediate is synthesized by reacting 4-fluorobenzenesulfonyl chloride with an appropriate base.
Formation of the ethyl linker: The ethyl chain is introduced by reacting the sulfonyl chloride with an ethylating agent under controlled conditions.
Coupling with isoquinoline: The final step involves coupling the ethyl-linked sulfonyl intermediate with 1-hydroxyisoquinoline-4-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on cellular processes, such as apoptosis (programmed cell death) and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide
- N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-(methoxyacetyl)-1,2,3,4,5,6,7,8,9,10-decahydro-1,9-benzodiazacyclododecine-12-carboxamide
Uniqueness
N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-1-hydroxyisoquinoline-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H15FN2O4S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonylethyl]-1-oxo-2H-isoquinoline-4-carboxamide |
InChI |
InChI=1S/C18H15FN2O4S/c19-12-5-7-13(8-6-12)26(24,25)10-9-20-18(23)16-11-21-17(22)15-4-2-1-3-14(15)16/h1-8,11H,9-10H2,(H,20,23)(H,21,22) |
InChI Key |
WHVRDFLNZLTHKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)C(=O)NCCS(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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